

Enisoprost: A Technical Guide to its Chemical Structure, Properties, and Signaling Pathways

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisoprost is a synthetic prostaglandin E1 analogue that has been investigated for its cytoprotective and anti-secretory properties, particularly in the context of gastrointestinal health. As a member of the prostaglandin family, its mechanism of action is intrinsically linked to the activation of specific G-protein coupled receptors, leading to the modulation of intracellular signaling cascades. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the presumed signaling pathways of Enisoprost, drawing upon data from closely related analogues where direct information is limited. Detailed methodologies for key experiments relevant to its characterization are also presented.

Chemical Structure and Properties

Enisoprost is a complex organic molecule with a cyclopentane ring and two side chains characteristic of prostaglandins. Its precise chemical identity is crucial for understanding its interaction with biological targets.



Identifier	Value	Source
IUPAC Name	methyl (Z)-7-[(1R,2R,3R)-3- hydroxy-2-[(E)-4-hydroxy-4- methyloct-1-enyl]-5- oxocyclopentyl]hept-4-enoate	[1]
Molecular Formula	C22H36O5	[1]
Molecular Weight	380.5 g/mol	[1]
CAS Number	81026-63-3	[1]
Synonyms	Enisoprostum, SC-34301	[1]

Physicochemical Properties

The physical and chemical properties of Enisoprost influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

Property	Value	Source
XLogP3	2.9	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	12	[1]

Mechanism of Action and Signaling Pathways

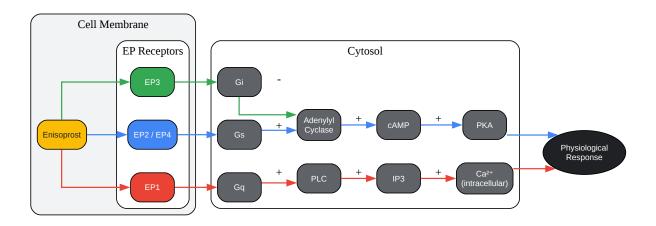
As a prostaglandin E1 analogue, Enisoprost is presumed to exert its biological effects by acting as an agonist at prostaglandin E (EP) receptors, which are a class of G-protein coupled receptors (GPCRs). There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways. The specific receptor subtype affinity and selectivity of Enisoprost will determine its precise physiological effects. Based on data from the closely related analogue Misoprostol, the following interactions are likely.[2]



- EP1 Receptor: Activation of the EP1 receptor is typically coupled to the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
- EP2 and EP4 Receptors: These receptors are coupled to the Gs protein. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets.[3]
- EP3 Receptor: The EP3 receptor is unique in that it can couple to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels.[2]

The cytoprotective and anti-secretory effects of prostaglandin analogues in the gastrointestinal tract are often attributed to their ability to modulate cAMP levels in gastric parietal cells, leading to a reduction in gastric acid secretion.[4][5][6][7]

Below is a diagram illustrating the proposed signaling pathway for Enisoprost.



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Proposed signaling pathway of Enisoprost via EP receptors.

Experimental Protocols

Characterizing the interaction of Enisoprost with its target receptors and its effect on downstream signaling is fundamental to understanding its pharmacology. The following sections detail the methodologies for key experiments.

Receptor Binding Assay

A receptor binding assay is used to determine the affinity of a ligand (Enisoprost) for its receptor. A common method is a competitive binding assay using a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of Enisoprost for a specific EP receptor subtype.

Materials:

- Cell membranes expressing the EP receptor subtype of interest.
- Radiolabeled prostaglandin (e.g., [3H]-PGE2).
- Enisoprost (unlabeled competitor).
- Assay buffer (e.g., Tris-HCl with MgCl2).
- Glass fiber filters.
- · Scintillation cocktail.
- Scintillation counter.

Methodology:

- Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target EP receptor.
- Assay Setup: In a multi-well plate, add a fixed concentration of radiolabeled prostaglandin to each well.

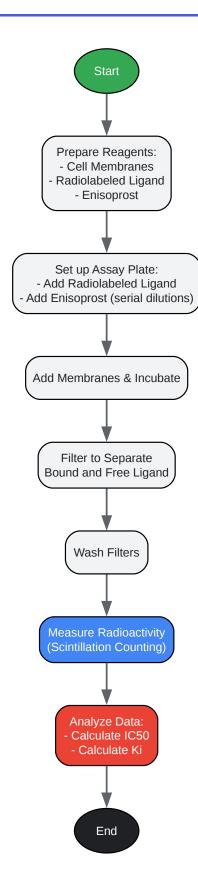
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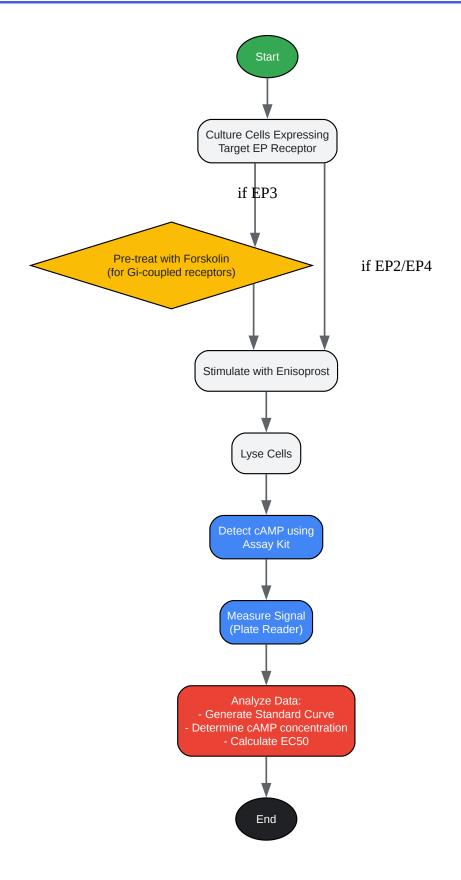


- Competition: Add increasing concentrations of unlabeled Enisoprost to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known non-specific binder (non-specific binding).
- Incubation: Add the cell membrane preparation to each well and incubate to allow binding to reach equilibrium.
- Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. The receptors and bound ligand will be retained on the filter.
- Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of Enisoprost. The IC50 (concentration of Enisoprost that inhibits 50% of specific binding) can be determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation.









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